molecular formula C26H33NO2 B15291166 (3r)-Abiraterone acetate

(3r)-Abiraterone acetate

Cat. No.: B15291166
M. Wt: 391.5 g/mol
InChI Key: UVIQSJCZCSLXRZ-BRSOJCHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3?)?-3-?Acetate-17-?(3-?pyridinyl)?-androsta-?5,?16-?dien-?3-?ol” is a synthetic derivative of androstane, a steroidal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions starting from a suitable steroidal precursor. Common steps may include:

    Functional Group Protection: Protecting groups are used to prevent unwanted reactions at specific sites.

    Formation of Pyridinyl Group: Introduction of the pyridinyl group at the 17th position through nucleophilic substitution or other suitable reactions.

    Acetylation: Acetylation of the hydroxyl group at the 3rd position using acetic anhydride or acetyl chloride under acidic or basic conditions.

    Deprotection: Removal of protecting groups to yield the final compound.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert double bonds to single bonds or reduce ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions but may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing other steroidal compounds.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Receptor Binding Studies: Investigated for its ability to bind to steroid receptors.

    Enzyme Inhibition: Studied as an inhibitor of specific enzymes involved in steroid metabolism.

Medicine

    Drug Development: Potential use in developing new therapeutic agents for diseases like cancer or hormonal disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in the body.

Industry

    Biomaterials: Potential use in the development of biomaterials for medical applications.

    Agriculture: Investigated for its effects on plant growth and development.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as steroid receptors or enzymes. The pyridinyl group may enhance its binding affinity or selectivity. The acetate group can influence its solubility and stability. The pathways involved may include modulation of gene expression, inhibition of enzyme activity, or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Androsta-5,16-dien-3-ol: A similar steroidal compound without the pyridinyl and acetate groups.

    17-Pyridinyl-androsta-5,16-dien-3-ol: Lacks the acetate group but has the pyridinyl group.

    3-Acetate-androsta-5,16-dien-3-ol: Lacks the pyridinyl group but has the acetate group.

Uniqueness

The presence of both the pyridinyl and acetate groups in “(3?)?-3-?Acetate-17-?(3-?pyridinyl)?-androsta-?5,?16-?dien-?3-?ol” makes it unique

Properties

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

IUPAC Name

[(3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21+,23+,24+,25+,26-/m1/s1

InChI Key

UVIQSJCZCSLXRZ-BRSOJCHPSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.